molecular formula C16H17N5NaO9S3 B12290996 Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)

Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1)

Cat. No.: B12290996
M. Wt: 542.5 g/mol
InChI Key: JYQXIETXCXZPTL-UHFFFAOYSA-N
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Description

Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) is a complex organic compound known for its unique chemical properties and applications. This compound is often used in scientific research due to its photoreactive and amine-reactive characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) involves multiple steps. The process typically starts with the preparation of the 4-azido-2-hydroxybenzoic acid derivative, which is then reacted with ethylenediamine to form the intermediate compound. This intermediate is further reacted with propanoic acid derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include amine derivatives, sulfoxides, and sulfones, which have distinct chemical and physical properties .

Scientific Research Applications

Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) is widely used in scientific research due to its unique properties:

    Chemistry: Used as a crosslinker in polymer chemistry and material science.

    Biology: Employed in bioconjugation techniques to link biomolecules.

    Medicine: Investigated for its potential in drug delivery systems and as a photoreactive agent in photodynamic therapy.

    Industry: Utilized in the production of specialized coatings and adhesives.

Mechanism of Action

The compound exerts its effects through its photoreactive and amine-reactive properties. Upon exposure to light, the azido group forms a highly reactive nitrene intermediate, which can insert into various chemical bonds. This property is exploited in crosslinking and bioconjugation applications. The compound’s amine-reactive ester group allows it to form stable amide bonds with primary amines, facilitating the attachment of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 3-[[2-[(4-azido-2-hydroxybenzoyl)amino]ethyl]dithio]-, 2,5-dioxo-3-sulfo-1-pyrrolidinyl ester, sodium salt (1:1) is unique due to its dual reactivity, combining both photoreactive and amine-reactive functionalities. This dual reactivity allows for versatile applications in various fields, making it a valuable tool in scientific research .

Properties

Molecular Formula

C16H17N5NaO9S3

Molecular Weight

542.5 g/mol

InChI

InChI=1S/C16H17N5O9S3.Na/c17-20-19-9-1-2-10(11(22)7-9)15(25)18-4-6-32-31-5-3-14(24)30-21-13(23)8-12(16(21)26)33(27,28)29;/h1-2,7,12,22H,3-6,8H2,(H,18,25)(H,27,28,29);

InChI Key

JYQXIETXCXZPTL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)S(=O)(=O)O.[Na]

Origin of Product

United States

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